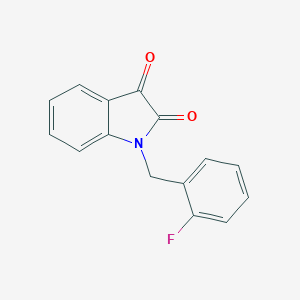

1-(2-fluorobenzyl)-1H-indole-2,3-dione

Descripción general

Descripción

1-(2-Fluorobenzyl)-1H-indole-2,3-dione is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a fluorobenzyl group attached to the indole core, which can influence its chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-1H-indole-2,3-dione typically involves the coupling of an indole derivative with a fluorobenzyl halide. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the indole and the fluorobenzyl group . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Fluorobenzyl)-1H-indole-2,3-dione can undergo various chemical reactions, including:

Oxidation: The indole core can be oxidized to form different quinone derivatives.

Reduction: The carbonyl groups in the indole-2,3-dione can be reduced to form corresponding alcohols.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Biological Activities

1-(2-fluorobenzyl)-1H-indole-2,3-dione exhibits a range of biological activities attributed to its indole core structure. Research has indicated that it possesses:

- Antitumor Activity : Studies have shown that this compound demonstrates significant antitumor effects against various cancer cell lines. The mechanism involves the inhibition of cell proliferation and induction of apoptosis .

- Anticonvulsant Properties : Preliminary investigations suggest potential anticonvulsant activity, making it a candidate for further research in treating epilepsy .

- Antibacterial Effects : The compound has also been evaluated for antibacterial properties, showing promise against certain bacterial strains .

Potential Therapeutic Applications

The applications of this compound extend into various therapeutic domains:

- Cancer Therapy : Due to its antitumor properties, it is being explored as a lead compound in drug discovery for cancer treatment . Its ability to induce apoptosis in cancer cells makes it a subject of interest for developing new anticancer agents.

- Neurological Disorders : Given its potential anticonvulsant effects, this compound may be investigated for use in treating neurological conditions such as epilepsy or other seizure disorders .

- Inhibition of Enzymatic Activity : Interaction studies indicate that this compound may inhibit specific enzymes and receptors involved in various biological pathways, which could lead to novel therapeutic strategies .

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of this compound:

- A study by Xu et al. (2010) reported on the synthesis and evaluation of anticancer activity among novel isatin derivatives, including this compound. It was found to exhibit promising antitumor activity against different cancer cell lines through mechanisms involving apoptosis .

- Another investigation focused on the structure-activity relationship (SAR) of indole derivatives related to donepezil, revealing that modifications similar to those found in this compound could enhance acetylcholinesterase inhibitory activity .

Comparison with Related Compounds

The unique fluorination pattern of this compound differentiates it from other isatin derivatives. Below is a comparative table showcasing similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Isatin (1H-indole-2,3-dione) | Indole derivative | Basic structure without substitution; broad bioactivity |

| 5-Fluoroisatin | Fluorinated isatin | Enhanced activity against certain cancer cell lines |

| Benzylisatin | Benzyl-substituted isatin | Exhibits strong antimicrobial properties |

| 1-(4-fluorobenzyl)-1H-indole-2,3-dione | Similar dione structure | Different substitution pattern affecting activity |

The specific fluorination in this compound enhances its lipophilicity and biological activity compared to other derivatives .

Mecanismo De Acción

The mechanism of action of 1-(2-fluorobenzyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and phosphodiesterases, leading to anti-inflammatory and other therapeutic effects . The fluorobenzyl group can enhance the binding affinity and selectivity of the compound for its targets.

Comparación Con Compuestos Similares

- 1-(4-Chlorobenzyl)-1H-indole-2,3-dione

- 1-(4-Methylbenzyl)-1H-indole-2,3-dione

- 1-(4-Methoxybenzyl)-1H-indole-2,3-dione

Comparison: 1-(2-Fluorobenzyl)-1H-indole-2,3-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, potentially leading to improved pharmacokinetic properties compared to its analogs .

Actividad Biológica

1-(2-Fluorobenzyl)-1H-indole-2,3-dione is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features an indole core substituted with a fluorobenzyl group, which is significant for its biological interactions. The presence of the fluorine atom can enhance lipophilicity and alter the electronic properties of the molecule, potentially influencing its interaction with biological targets.

1. Acetylcholinesterase Inhibition

One of the prominent activities of this compound is its role as an acetylcholinesterase (AChE) inhibitor . A study highlighted that derivatives of this compound exhibited potent AChE inhibition compared to donepezil, a standard treatment for Alzheimer's disease. The most effective derivatives showed significant percentage inhibition, as shown in the following table:

| Compound | % Inhibition |

|---|---|

| Donepezil | 41.66% |

| This compound | 36.56% |

| Other Derivatives | Variable (up to 38.33%) |

The binding interactions were further elucidated through molecular modeling studies, which indicated that these compounds formed additional hydrogen bonds with key residues in the AChE active site, enhancing their inhibitory potential .

2. Aldehyde Dehydrogenase Inhibition

Research has also indicated that this compound can inhibit aldehyde dehydrogenases (ALDH), which are crucial in drug metabolism and detoxification processes. The structure-activity relationship (SAR) studies reveal that modifications at specific positions on the indole ring can lead to significant changes in potency against ALDH isoforms:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 15 | ALDH1A1 |

| 1-(3-Phenyl-2-propen-1-yl)-1H-indole-2,3-dione | 5 | ALDH2 |

These findings suggest that the substitution pattern on the indole ring can greatly influence selectivity and efficacy against different ALDH isoforms .

3. Anticancer Activity

The anticancer properties of fluorinated isatin derivatives have been explored extensively. Studies indicate that compounds similar to this compound induce apoptosis in cancer cells through mechanisms involving mitochondrial membrane potential dissipation and reactive oxygen species (ROS) production:

- Mechanism of Action :

- Induction of apoptosis via mitochondrial pathways.

- Increased ROS production leading to oxidative stress in cancer cells.

The following table summarizes the cytotoxic effects observed in vitro:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HuTu 80 (colon cancer) | 40 | Apoptosis induction |

| Other Fluorinated Isatins | Various | Variable | ROS-mediated cell death |

Case Studies

Several case studies have demonstrated the efficacy of compounds related to this compound in preclinical models:

- Case Study 1 : A derivative was tested in a mouse model of Alzheimer's disease and showed improved cognitive function correlating with AChE inhibition.

- Case Study 2 : In vitro studies using breast cancer cell lines revealed that treatment with this compound led to significant reductions in cell viability and increased markers for apoptosis.

Propiedades

IUPAC Name |

1-[(2-fluorophenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-12-7-3-1-5-10(12)9-17-13-8-4-2-6-11(13)14(18)15(17)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPOKHJZWPDLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)C2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366829 | |

| Record name | 1-(2-fluorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346640-52-6 | |

| Record name | 1-(2-fluorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.